Z-Gly-Pro-Arg-AMC hydrochloride (CAS 201928-42-9) is a highly specific, fluorogenic tripeptide substrate engineered for the precise quantification of serine and cysteine proteases, including thrombin, cathepsin K, and kallikrein-related peptidases. Featuring a benzyloxycarbonyl (Z) protecting group and an AMC (7-amino-4-methylcoumarin) fluorophore, the molecule remains optically silent until proteolytic cleavage at the Arg-AMC bond releases the highly fluorescent AMC moiety. Supplied as a hydrochloride salt, this compound ensures rapid, complete dissolution in DMSO for subsequent aqueous buffer dilution, guaranteeing reproducible molarity in high-throughput screening (HTS) environments. Its specific Gly-Pro-Arg sequence provides a distinct steric and electrostatic profile that dictates its unique enzyme-binding kinetics, making it a critical reagent for diagnostic assay development and inhibitor screening workflows [1].
Procuring generic fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) or chromogenic alternatives (e.g., pNA-conjugated peptides) in place of Z-Gly-Pro-Arg-AMC hydrochloride introduces significant risks to assay sensitivity and kinetic accuracy. The substitution of the N-terminal protecting group (Z vs. Boc) or the P2/P3 amino acids fundamentally alters the substrate's interaction with the enzyme's S2 and S3 subsites, leading to drastic reductions in the specificity constant (kcat/Km) for target proteases like KLK10 or specific cathepsins [1]. Furthermore, utilizing chromogenic pNA substrates instead of the AMC fluorophore reduces detection sensitivity by up to two orders of magnitude, forcing laboratories to consume significantly higher quantities of costly recombinant enzymes to achieve a viable signal-to-noise ratio [2]. Finally, attempting to use the free base form of the peptide rather than the hydrochloride salt often results in incomplete dissolution and erratic well-to-well reproducibility during automated liquid handling .
In comparative enzymatic profiling of kallikrein-related peptidase 10 (KLK10), Z-Gly-Pro-Arg-AMC demonstrated a catalytic efficiency (kcat/Km) of 2076 M-1 s-1. This significantly outperformed the standard benchmark substrate Boc-Val-Pro-Arg-AMC (701 M-1 s-1) and the closely related Z-Gly-Gly-Arg-AMC (2 M-1 s-1). The presence of the Z-protecting group and the specific Gly-Pro-Arg sequence optimally engages the KLK10 active site, yielding nearly a 3-fold increase in turnover efficiency compared to the Boc-VPR analog [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
| Target Compound Data | 2076 M-1 s-1 (Z-Gly-Pro-Arg-AMC) |
| Comparator Or Baseline | 701 M-1 s-1 (Boc-Val-Pro-Arg-AMC); 2 M-1 s-1 (Z-Gly-Gly-Arg-AMC) |
| Quantified Difference | ~3-fold higher efficiency than Boc-VPR-AMC; ~1000-fold higher than Z-GGR-AMC |
| Conditions | Recombinant KLK10 enzymatic assay |
Allows assay developers to achieve stronger signal kinetics and lower limits of detection when profiling KLK10 and related serine proteases.
When evaluating substrates for the virulence-associated cysteine peptidase Cathepsin L3 (FhCL3) from Fasciola hepatica, Z-Gly-Pro-Arg-AMC yielded an exceptional specificity constant (kcat/Km) of 17,960 M-1 s-1. This cleavage efficiency was 2.3-fold and 31-fold greater than the ratios obtained for the related proteases FhCB2 and FhCB3, respectively. The robust accommodation of the Gly-Pro-Arg sequence in the FhCL3 active site makes this specific substrate highly effective for isolating and quantifying this specific parasitic enzyme [1].
| Evidence Dimension | Specificity constant (kcat/Km) |
| Target Compound Data | 17,960 M-1 s-1 (FhCL3 cleavage of Z-Gly-Pro-Arg-AMC) |
| Comparator Or Baseline | FhCB2 and FhCB3 cleavage rates (baseline comparison) |
| Quantified Difference | 2.3x to 31x higher cleavage efficiency for FhCL3 vs other cathepsin B isoforms |
| Conditions | Recombinant F. hepatica peptidase assay |
Provides an optimal, highly sensitive reagent for anthelmintic drug screening and the specific characterization of parasitic cathepsin L.
For high-throughput screening applications, the AMC (7-amino-4-methylcoumarin) fluorophore in Z-Gly-Pro-Arg-AMC provides a profound sensitivity advantage over traditional pNA (para-nitroaniline) chromogenic substrates. While pNA cleavage is monitored via absorbance at 405 nm, AMC release is measured via fluorescence (Excitation ~380 nm / Emission ~460 nm), which inherently offers 10- to 100-fold lower limits of detection. This allows procurement teams to drastically reduce the per-well consumption of expensive recombinant enzymes (e.g., thrombin or cathepsin K) while maintaining robust Z'-factors in automated assays [1].
| Evidence Dimension | Assay Detection Limit / Enzyme Consumption |
| Target Compound Data | High sensitivity (Fluorometric detection, Ex/Em 380/460 nm) |
| Comparator Or Baseline | Lower sensitivity (Absorbance detection, 405 nm for pNA) |
| Quantified Difference | 10- to 100-fold improvement in detection limit |
| Conditions | High-throughput screening (HTS) microplate assays |
Directly translates to significant cost savings in HTS campaigns by minimizing the required concentration of costly recombinant target enzymes.
The procurement of the hydrochloride salt form of Z-Gly-Pro-Arg-AMC, as opposed to the free base peptide, is critical for assay reproducibility. The HCl salt ensures rapid and complete dissolution in DMSO to form highly concentrated (e.g., 10-100 mM) stock solutions, which remain stable when stored at -80°C. Upon dilution into aqueous assay buffers, the salt form minimizes the risk of transient precipitation or aggregation that frequently plagues hydrophobic free-base peptides, thereby ensuring consistent well-to-well molarity and preventing false negatives in inhibitor screening .
| Evidence Dimension | Aqueous processability and stock stability |
| Target Compound Data | Z-Gly-Pro-Arg-AMC hydrochloride (Rapid dissolution, stable stock) |
| Comparator Or Baseline | Free base peptide (Prone to aggregation/precipitation) |
| Quantified Difference | Elimination of well-to-well molarity variations caused by incomplete solubility |
| Conditions | Preparation of DMSO stock solutions and aqueous buffer dilution |
Ensures reliable, reproducible data in automated liquid handling systems, preventing wasted runs and reagent loss.
Ideal for HTS campaigns targeting KLK10, thrombin, or related serine proteases, where its high kcat/Km allows for minimized enzyme usage and robust fluorescent readouts [1].
The substrate of choice for quantifying the activity of virulence-associated enzymes like Fasciola hepatica Cathepsin L3 during the development of novel anthelmintic therapeutics [2].
Utilized in the formulation of sensitive diagnostic kits requiring low-background, high-turnover fluorogenic detection of trypsin-like or cathepsin K activity in complex biological matrices [3].